molecular formula C14H14BrN3O2 B13004703 Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 2089319-34-4

Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B13004703
CAS No.: 2089319-34-4
M. Wt: 336.18 g/mol
InChI Key: UPZHFETXXWSRJX-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound that features a fused imidazo-pyrazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the benzyl ester group adds to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-bromo-1,2-diaminobenzene with ethyl 2-chloroacetate in the presence of a base, followed by cyclization to form the imidazo-pyrazine core. The benzyl ester group can be introduced through esterification reactions using benzyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out in solvents such as dimethylformamide or dichloromethane under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the imidazo-pyrazine core .

Scientific Research Applications

Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazo-pyrazine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes like cell division and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is unique due to the presence of the bromine atom and the benzyl ester group, which enhance its reactivity and versatility in chemical synthesis. These features make it a valuable compound for developing new materials and pharmaceuticals .

Properties

CAS No.

2089319-34-4

Molecular Formula

C14H14BrN3O2

Molecular Weight

336.18 g/mol

IUPAC Name

benzyl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C14H14BrN3O2/c15-13-16-8-12-9-17(6-7-18(12)13)14(19)20-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2

InChI Key

UPZHFETXXWSRJX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=C2Br)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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